molecular formula C16H12N4O2S2 B071922 6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide CAS No. 183999-58-8

6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

Cat. No.: B071922
CAS No.: 183999-58-8
M. Wt: 356.4 g/mol
InChI Key: PJHLUDLULHBJEH-UHFFFAOYSA-N
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Description

6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with biphenyl-4-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid and triethylamine at elevated temperatures . The process may also involve the use of green solvents like water to promote environmentally friendly synthesis .

Industrial Production Methods

the principles of green chemistry and the use of one-pot, multicomponent reactions are likely to be employed to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is unique due to its combination of the biphenyl and imidazo[2,1-b][1,3,4]thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

183999-58-8

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

IUPAC Name

6-(4-phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide

InChI

InChI=1S/C16H12N4O2S2/c17-24(21,22)16-19-20-10-14(18-15(20)23-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,17,21,22)

InChI Key

PJHLUDLULHBJEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N

183999-58-8

Synonyms

Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(1,1'-biphenyl)-4-yl)-

Origin of Product

United States

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